molecular formula C6H8N2 B157717 4-Amino-3-methylpyridine CAS No. 1990-90-5

4-Amino-3-methylpyridine

Cat. No. B157717
CAS RN: 1990-90-5
M. Wt: 108.14 g/mol
InChI Key: VGJLGPCXUGIXRQ-UHFFFAOYSA-N
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Description

4-Amino-3-methylpyridine, also known as 3-amido-4-methylpyridine, is a chemical compound with the molecular formula C6H8N2 . It appears as a white to brown crystal or powder .


Synthesis Analysis

The synthesis of 4-Amino-3-methylpyridine involves various chemical reactions. For instance, 3-amido-4-methylpyridine can synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination . More details about its synthesis can be found in relevant scientific papers .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-methylpyridine is characterized by a pyridine ring substituted at one or more positions by a methyl group . More detailed structural analysis can be found in relevant scientific literature .


Chemical Reactions Analysis

4-Amino-3-methylpyridine can undergo various chemical reactions. For example, it can be used to synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination . More details about its chemical reactions can be found in relevant scientific papers .


Physical And Chemical Properties Analysis

4-Amino-3-methylpyridine has a molecular weight of 108.14 . It has a melting point of 102-107 °C . The compound is solid at 20 °C and should be stored under inert gas .

Scientific Research Applications

1. Potential for Imaging and Therapy

4-Amino-3-methylpyridine derivatives, particularly 3-methyl-4-aminopyridine, show promise in therapy and imaging, especially in the context of multiple sclerosis (MS). These derivatives effectively block voltage-gated potassium channels, indicating their potential in symptomatic treatment and PET imaging for demyelinated lesions in MS models (Rodríguez-Rangel et al., 2020).

2. Electrophoretic Separation

4-Amino-3-methylpyridine is utilized in free solution capillary electrophoresis, demonstrating improved separation when combined with a cationic surfactant to suppress electroosmotic flow. This indicates its use in the analytical separation of different chemical compounds (Wren, 1991).

3. Corrosion Inhibition

2-amino-4-methylpyridine has been shown to inhibit corrosion in mild steel, particularly in acidic environments. This compound physically adsorbs onto the steel surface, suggesting its application in corrosion prevention (Mert et al., 2014).

4. Inhibition of Inducible NO Synthase

2-Amino-4-methylpyridine is identified as a potent inhibitor of inducible NO synthase (NOS II) activity, both in vitro and in vivo. This suggests its potential application in biomedical research and therapeutic interventions targeting NOS II (Faraci et al., 1996).

5. Enhancement of Synaptic and Neuromuscular Transmission

Aminopyridines, including 4-aminopyridine derivatives, have been found to stimulate high voltage-activated Ca2+ channels in neurons. This highlights their role in enhancing synaptic and neuromuscular transmission, potentially beneficial in conditions like spinal cord injury and myasthenia gravis (Wu et al., 2009).

6. Ligand for Bromodomain Proteins

3-Amino-2-methylpyridine derivatives are identified as ligands for the BAZ2B bromodomain. This discovery, achieved through in silico docking and crystallography, underscores their potential application in molecular biology and drug design (Marchand et al., 2016).

7. Molecular Salts Formation

2-Amino-4-methylpyridine forms molecular salts with various organic acids, leading to supramolecular architectures. These salts are used in studying hydrogen bonding and other noncovalent interactions, important in crystallography and materials science (Khalib et al., 2014).

8. Structural and Vibrational Studies

The molecular and crystal structures of 2-amino-4-methylpyridine derivatives have been extensively studied, offering insights into their bonding and vibrational properties. This is crucial for understanding chemical reactivity and material properties (Bryndal et al., 2012).

9. Antimicrobial Activity

Silver(I) complexes of 2-amino-3-methylpyridine exhibit antimicrobial activity against various bacteria and yeasts. This underscores the potential of 4-amino-3-methylpyridine derivatives in developing new antimicrobial agents (Abu-Youssef et al., 2010).

Safety And Hazards

4-Amino-3-methylpyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJLGPCXUGIXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173676
Record name 3-Methyl-4-aminopyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methylpyridine

CAS RN

1990-90-5
Record name 3-Methyl-4-pyridinamine
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Record name 3-Methyl-4-aminopyridine
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Record name 4-Amino-3-methylpyridine
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Record name 3-Methyl-4-aminopyridine
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Record name 3-methylpyridin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
JM Essery, K Schofield - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… - and 4-dimethylamino-pyridine were prepared from 1-4’-pyridylpyridinium chloride hydrochloride by the method of Jerchel, Fischer, and Th0mas.l 4-Amino-3-methylpyridine has been …
Number of citations: 61 pubs.rsc.org
XJ Feng, S Chantrapromma, HK Fun… - … Section E: Structure …, 2005 - scripts.iucr.org
(IUCr) Tetrakis(4-amino-3-methylpyridine)diisothiocyanatocadmium(II) … Tetrakis(4-amino-3-methylpyridine)diisothiocyanatocadmium(II) … Tetrakis(4-amino-3-methylpyridine)diisothiocyanatocadmium(II) top …
Number of citations: 7 scripts.iucr.org
S Chantrapromma, HK Fun, XJ Feng… - … Section E: Structure …, 2005 - scripts.iucr.org
In the crystal structure of the title compound, [Zn(NCS)2(C6H8N2)2], the Zn atom and both isothiocyanate groups lie on a crystallographic mirror plane. The Zn atom is in a distorted …
Number of citations: 3 scripts.iucr.org
JM Essery, K Schofield - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
DISCUSSION Ultraviolet data are collected in Table 1, and illustrated in Figs. 1 4. Before these are discussed in the special context of the three classes of amine, some brief general …
Number of citations: 33 pubs.rsc.org
T KATO, N KATAGIRI, M TANAKA, A WAGAI… - Chemical and …, 1980 - jstage.jst.go.jp
The reaction of diketene with 4-amino-methylpyridine 1—oxides was examined. 4-Aminopyridine l-oxide (1a) and 4—amino—3—methy1pyridine 1—oxide (1c) reacted with diketene in …
Number of citations: 2 www.jstage.jst.go.jp
CWN Cumper, A Singleton - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
… In o-toluidine, 4-amino-3-methylpyridine, and 2-amino-3-methylpyridine there is an interaction between the adjacent substituents but this is somewhat less in 3-amino-4-methylpyridine. …
Number of citations: 2 pubs.rsc.org
IB Romanova, LV Chervina - Chemistry of Heterocyclic Compounds, 1977 - Springer
The electrochemical behavior of amino derivatives of pyridine — 2-, 3-, and 4-aminopyridines, 2-amino-3-methylpyridine, 2-amino-4-methylpyridine, 4-amino-3-methylpyridine, and 2,6-…
Number of citations: 3 link.springer.com
MH Choi, TH Moon, Y Kuk, KM Ok - Inorganic Chemistry, 2023 - ACS Publications
… In each agate mortar, 0.2 mmol of MnBr 2 and 0.16 mmol of 4-amino-3-methylpyridine or 3-amino-5-methylpyridine were placed along with 2.0 mL of cyclohexane. The mixture was …
Number of citations: 2 pubs.acs.org
K Breuker, NJ Kos, HC Van der Plas… - The Journal of …, 1982 - ACS Publications
… Geometrical isomers are also observed for the anion of 4-amino-3-methylpyridine (3), as … (4-amino-2,6-dimethylpyridine,16 4-amino-3-methylpyridine,17 5-amino-2-methylpyridine,18 3-…
Number of citations: 8 pubs.acs.org
BAJ Clark, J Parrick, PJ West, AH Kelly - Journal of the Chemical …, 1970 - pubs.rsc.org
… This argument is supported by the observation that attempted reactions of the Vilsmeier reagent with 2-amino-3-methylpyridine and 4-amino-3-methylpyridine did not give (14) or (15), …
Number of citations: 12 pubs.rsc.org

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